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Compound of Interest

Compound Name: Dimeric coniferyl acetate

Cat. No.: B1179396

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dimeric coniferyl acetate, a derivative of the lignan family, represents a class of compounds
with significant potential in pharmaceutical and materials science. The precise structural
characterization of these dimers is paramount for understanding their biological activity and
chemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled,
non-destructive analytical technique for the unambiguous structural elucidation of such
complex molecules. This document provides detailed application notes and experimental
protocols for the structural determination of dimeric coniferyl acetate isomers using a suite of
NMR experiments.

The dimerization of coniferyl acetate can lead to various isomers, primarily distinguished by the
linkage between the two monomeric units. The most common linkages, derived from the radical
coupling of coniferyl alcohol, are the - (resinol), -5 (phenylcoumaran), and 3-O-4 (3-aryl
ether) types. Acetylation of the phenolic and aliphatic hydroxyl groups introduces characteristic
shifts in the NMR spectra, which are key to confirming the structure.

Data Presentation: Quantitative NMR Data
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The following tables summarize the *H and 3C NMR chemical shifts (d) for key dimeric
congeners of coniferyl alcohol. While a complete dataset for all diacetate derivatives is not
readily available in the literature, the provided data for the parent compounds and a mono-
acetylated derivative serve as a robust reference for spectral interpretation. Acetylation typically
induces a downfield shift in the signals of nearby protons and carbons. For instance, the proton
attached to a carbon bearing a newly acetylated hydroxyl group (e.g., H-a) would be expected
to shift downfield by approximately 1-1.5 ppm. Similarly, the corresponding carbon (C-a) would
shift downfield, while the adjacent carbon (C-3) might experience a slight upfield shift.

Table 1: *H NMR Chemical Shifts (&, ppm) and Coupling Constants (J, Hz) for Pinoresinol and
1-Acetoxypinoresinol in CDCls.

Position Pinoresinol 1-Acetoxypinoresinol

2 6.88 (d, J=1.9) 6.89 (d, J=1.9)

5 6.89 (d, J=8.1) 6.90 (d, J=8.1)

6 6.82 (dd, J=8.1, 1.9) 6.83 (dd, J=8.1, 1.9)

7 (0) 4.73 (d, J=4.1) 5.85 (d, J=5.0)

8 (B) 3.10 (m) 3.20 (m)

o) 4.25 (dd, J=9.1, 7.0), 3.88 (dd, 4,30 (m), 3.95 ()
J=9.1, 3.6)

2' 6.88 (d, J=1.9) 6.88 (d, J=1.9)

5' 6.89 (d, J=8.1) 6.89 (d, J=8.1)

6' 6.82 (dd, J=8.1, 1.9) 6.82 (dd, J=8.1, 1.9)

7' (a) 4.73 (d, J=4.1) 4.75 (d, J=4.1)

8' (B) 3.10 (m) 3.12 (m)

o () 4.25 (dd, J=9.1, 7.0), 3.88 (dd, 4.28 (m), 3.90 ()
J=9.1, 3.6)

OMe 3.89 (s) 3.88 (s), 3.87 (s)

OAc 2.08 (s)
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Table 2: 13C NMR Chemical Shifts (6, ppm) for Pinoresinol and 1-Acetoxypinoresinol in CDCls.

Position Pinoresinol 1-Acetoxypinoresinol
1 132.9 1335
2 108.7 108.9
3 146.8 146.9
4 145.3 145.4
S 114.3 114.4
6 119.0 119.2
7 (@) 85.9 87.5
8 (B) 54.1 54.3
9 (y) 71.7 71.9
1 132.9 132.8
2 108.7 108.6
3' 146.8 146.7
4 145.3 145.2
5' 114.3 114.3
6' 119.0 118.9
7' (o) 85.9 85.8
8' (B) 54.1 54.0
9" (V) 71.7 71.6
OMe 55.9 55.9
OAc (C=0) - 170.9
OAc (CHs) - 21.2
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Table 3: *H and *3C NMR Chemical Shifts (, ppm) for Medioresinol and Syringaresinol.
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Position Medioresinol (CD30D) Syringaresinol (CDCI3)
IH NMR

2,6 6.72 (s) 6.58 ()

2' 6.98 (d, J=1.8) 6.58 (s)

5" 6.88 (d, J=8.1) -

6' 6.80 (dd, J=8.1, 1.8) -

7 (0) 4.70 (d, J=4.2) 4.72 (d, J=4.2)

8 (B) 3.08 (m) 3.09 (m)

4.25 (dd, J=9.1, 6.9), 3.88 (dd,
9(y) 4.22 (m), 3.85 (m)

J=9.1, 3.6)
OMe 3.86 (s), 3.85 (s) 3.89 (s)
B3C NMR
1 133.2 134.7
2,6 104.8 103.5
3,5 149.5 147.1
4 136.2 134.7
1 133.9 134.7
2' 110.5 103.5
3 148.2 147.1
4 146.7 134.7
5' 115.5 147.1
6' 119.5 103.5
7 () 87.5 86.0
8 (B) 55.5 54.3
9(y) 72.9 71.8
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OMe 57.1,56.1 56.4

Experimental Protocols
Sample Preparation for NMR Spectroscopy

A crucial step for obtaining high-quality NMR spectra is proper sample preparation.
Materials:

» Dimeric coniferyl acetate sample (5-10 mg for *H NMR, 20-50 mg for 3C NMR)

o Deuterated solvent (e.g., Chloroform-d, Acetone-de, DMSO-de)

e High-quality 5 mm NMR tubes

 Internal standard (e.g., Tetramethylsilane - TMS)

o Glass Pasteur pipettes and bulbs

o Cotton or glass wool for filtration

Protocol:

o Weighing: Accurately weigh the dimeric coniferyl acetate sample into a clean, dry vial.

 Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
Vortex or gently sonicate the mixture to ensure complete dissolution.

« Filtration: To remove any particulate matter, filter the solution directly into the NMR tube.
Pack a small piece of cotton or glass wool into a Pasteur pipette and pass the sample
solution through it.[1]

 Internal Standard: Add a small amount of TMS (typically 1-2 uL) to the NMR tube as an
internal reference (6 = 0.00 ppm).

o Labeling: Clearly label the NMR tube with the sample identification.
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NMR Data Acquisition

A series of 1D and 2D NMR experiments are required for complete structural elucidation.
Instrumentation:

 NMR Spectrometer (400 MHz or higher is recommended for better resolution)

1D NMR Experiments:

e 1H NMR: Provides information on the number of different types of protons, their chemical
environment, and their coupling patterns.

o Typical Parameters: Pulse program: zg30, spectral width: ~12 ppm, number of scans: 16-
64, relaxation delay (d1): 2-5 s.

e 13C NMR: Provides information on the number of different types of carbons and their
chemical environment.

o Typical Parameters: Pulse program: zgpg30 (with proton decoupling), spectral width: ~220
ppm, number of scans: 1024 or more, relaxation delay (d1): 2-5 s.

o DEPT (Distortionless Enhancement by Polarization Transfer): Used to differentiate between
CH, CHz, and CHs groups. DEPT-135 and DEPT-90 experiments are common.

2D NMR Experiments:

e COSY (Correlation Spectroscopy): Identifies proton-proton (*H-H) spin-spin couplings,
revealing which protons are adjacent to each other.

e HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and
carbon atoms (*H-13C).

 HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon atoms that
are separated by two or three bonds (long-range *H-13C correlations). This is crucial for
identifying the linkages between monomer units and the position of acetate groups.

Mandatory Visualizations
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Caption: Experimental workflow for the structural elucidation of dimeric coniferyl acetate
using NMR spectroscopy.
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Caption: Logical relationships of NMR experiments for structural determination.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful toolkit for the complete
structural elucidation of dimeric coniferyl acetate isomers. By carefully analyzing the chemical
shifts, coupling constants, and correlation signals, researchers can unambiguously determine
the monomeric linkage and the positions of the acetate groups. The protocols and data
presented herein serve as a comprehensive guide for scientists engaged in the
characterization of these and related natural products.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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